molecular formula C10H17ClN2O B14729527 1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea CAS No. 13908-24-2

1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea

Cat. No.: B14729527
CAS No.: 13908-24-2
M. Wt: 216.71 g/mol
InChI Key: SYLXUMNNMPYKQK-UHFFFAOYSA-N
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Description

1-Bicyclo[221]hept-2-yl-3-(2-chloroethyl)urea is a chemical compound characterized by its bicyclic structure, which includes a norbornane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea typically involves the reaction of bicyclo[2.2.1]hept-2-ylamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products Formed

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation: Oxidized products may include ketones or carboxylic acids.

    Reduction: Reduced products typically include amines or alcohols.

    Hydrolysis: Hydrolysis yields amines and carbon dioxide.

Scientific Research Applications

1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The bicyclic structure may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-ol: A related compound with a hydroxyl group instead of a urea moiety.

    Bicyclo[2.2.1]hept-5-en-2-yl acetate: Another derivative with an acetate group.

    Bicyclo[2.2.1]hept-2-ylamine: The amine precursor used in the synthesis of the urea derivative.

Uniqueness

1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea is unique due to its combination of a bicyclic structure and a chloroethyl urea moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

CAS No.

13908-24-2

Molecular Formula

C10H17ClN2O

Molecular Weight

216.71 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-3-(2-chloroethyl)urea

InChI

InChI=1S/C10H17ClN2O/c11-3-4-12-10(14)13-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2,(H2,12,13,14)

InChI Key

SYLXUMNNMPYKQK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2NC(=O)NCCCl

Origin of Product

United States

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